molecular formula C14H8INO B1612236 4-Cyano-4'-iodobenzophenone CAS No. 890098-67-6

4-Cyano-4'-iodobenzophenone

Cat. No. B1612236
M. Wt: 333.12 g/mol
InChI Key: VKAMNLLFHYBPLV-UHFFFAOYSA-N
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Description

4-Cyano-4’-iodobenzophenone is a chemical compound with the IUPAC name 4-(4-iodobenzoyl)benzonitrile . It has a molecular weight of 333.13 and is a white solid in physical form .


Molecular Structure Analysis

The molecular structure of 4-Cyano-4’-iodobenzophenone consists of 25 atoms: 8 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Iodine atom . It contains a total of 26 bonds: 18 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), and 1 nitrile (aromatic) .


Physical And Chemical Properties Analysis

4-Cyano-4’-iodobenzophenone is a white solid . Its molecular weight is 333.13 and its linear formula is C14H8INO .

Scientific Research Applications

Radical Chemistry

4-Cyano-4'-iodobenzophenone has been explored in the context of radical chemistry. Ōkubo (1977) investigated the Grignard reaction involving sterically hindered ketyl radicals, where 4′-cyano substituents on benzophenones were effectively replaced by magnesium chloride. This study contributed to understanding electron-transfer mechanisms in reactions involving cyano-substituted benzophenones (Ōkubo, 1977).

Optoelectronic Materials

In the field of optoelectronics, 4-Cyano-4'-iodobenzophenone derivatives have demonstrated potential. Jia et al. (2013) synthesized novel indolo[3,2-b]carbazole derivatives exhibiting aggregation-enhanced emission properties, where the cyano group played a pivotal role in the optical properties and energy band-gaps (Jia et al., 2013).

Organic Synthesis

In organic synthesis, compounds with 4-cyano-4'-iodobenzophenone structures are utilized in various reactions. Schumacher et al. (2010) described the synthesis of selenophene derivatives, highlighting the versatility of cyano-substituted compounds in the formation of complex organic structures (Schumacher et al., 2010).

Iodination and Cycloetherification

The role of cyano groups in iodination and cycloetherification reactions was studied by Zhao et al. (2012), who demonstrated the synthesis of iododibenzofurans through sequential iodination of aromatic compounds containing electron-withdrawing groups like cyano (Zhao et al., 2012).

Photophysical Studies

Cyano-4'-iodobenzophenone derivatives also find applications in photophysical studies. Yang et al. (2014) developed a fluorescent probe that differentiates between glutathione and cysteine/homocysteine using emission fluorescence, where the cyano group contributed significantly to the probe's properties (Yang et al., 2014).

Material Science

In material science, 4-Cyano-4'-iodobenzophenone derivatives are integral in developing new materials. Quideau et al. (2005) explored the dearomatization of phenols and anilines, where cyano-substituted compounds facilitated the synthesis of novel organic materials (Quideau et al., 2005).

Inorganic Chemistry

In inorganic chemistry, Fuertes et al. (2015) synthesized 1-(4-cyanophenyl)-1H-imidazol for the preparation of N-heterocyclic carbene cycloplatinated compounds, demonstrating the utility of cyano-substituted compounds in complex inorganic syntheses (Fuertes et al., 2015).

Asymmetric Synthesis

In asymmetric synthesis, Liu and Rovis (2006) utilized a process involving dearomatization and oxidation to produce hydrobenzofuranones, where cyano-substituted compounds played a crucial role (Liu & Rovis, 2006).

Vibrational Spectroscopy

Binev (2001) conducted vibrational spectroscopy studies on 4-hydroxybenzonitrile, closely related to 4-Cyano-4'-iodobenzophenone, demonstrating the importance of cyano groups in understanding molecular structures (Binev, 2001).

Polyvalent Iodine Chemistry

Zhdankin and Stang (2008) covered the extensive applications of polyvalent iodine compounds, including those with cyano groups, in organic synthesis and environmental chemistry (Zhdankin & Stang, 2008).

properties

IUPAC Name

4-(4-iodobenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8INO/c15-13-7-5-12(6-8-13)14(17)11-3-1-10(9-16)2-4-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAMNLLFHYBPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70605607
Record name 4-(4-Iodobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-4'-iodobenzophenone

CAS RN

890098-67-6
Record name 4-(4-Iodobenzoyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Iodobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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